molecular formula C12H21NO4 B4900374 Acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol

Acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol

Cat. No.: B4900374
M. Wt: 243.30 g/mol
InChI Key: HDJGRHQMKAURQR-UHFFFAOYSA-N
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Description

Acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol is a complex organic compound that combines the properties of acetic acid and a morpholine derivative This compound is of interest due to its unique chemical structure, which includes a morpholine ring, an alkyne group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with an appropriate alkyne precursor under basic conditions.

    Addition of the Hydroxyl Group: The next step involves the introduction of the hydroxyl group. This can be done through a hydroxylation reaction using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Acetylation: The final step is the acetylation of the hydroxyl group to form the acetic acid derivative. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. The morpholine ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    Acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Properties

IUPAC Name

acetic acid;2-methyl-5-morpholin-4-ylpent-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.C2H4O2/c1-10(2,12)4-3-5-11-6-8-13-9-7-11;1-2(3)4/h12H,5-9H2,1-2H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJGRHQMKAURQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C#CCN1CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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